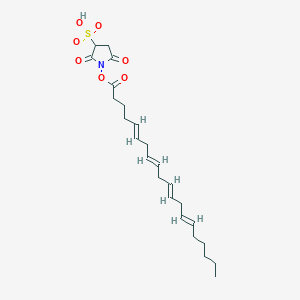
(2S,3S)-3-((1H-Imidazol-1-yl)methyl)tetrahydrofuran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-3-((1H-Imidazol-1-yl)methyl)tetrahydrofuran-2-carboxylic acid is a complex organic compound featuring a tetrahydrofuran ring substituted with an imidazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by the attachment of the imidazole moiety through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product on a large scale .
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-3-((1H-Imidazol-1-yl)methyl)tetrahydrofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Aplicaciones Científicas De Investigación
(2S,3S)-3-((1H-Imidazol-1-yl)methyl)tetrahydrofuran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in designing molecules with specific biological activities.
Industry: The compound can be used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (2S,3S)-3-((1H-Imidazol-1-yl)methyl)tetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzyme active sites, influencing various biochemical pathways. This binding can modulate enzyme activity, alter signal transduction pathways, or affect the stability of biological macromolecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other imidazole-containing molecules and tetrahydrofuran derivatives. Examples are:
Imidazole: A simpler structure with broad applications in pharmaceuticals and agrochemicals.
Tetrahydrofuran: A versatile solvent and precursor in organic synthesis
Uniqueness
(2S,3S)-3-((1H-Imidazol-1-yl)methyl)tetrahydrofuran-2-carboxylic acid is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C9H12N2O3 |
|---|---|
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
(2S,3S)-3-(imidazol-1-ylmethyl)oxolane-2-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3/c12-9(13)8-7(1-4-14-8)5-11-3-2-10-6-11/h2-3,6-8H,1,4-5H2,(H,12,13)/t7-,8-/m0/s1 |
Clave InChI |
FTYRHSFRDFMREB-YUMQZZPRSA-N |
SMILES isomérico |
C1CO[C@@H]([C@@H]1CN2C=CN=C2)C(=O)O |
SMILES canónico |
C1COC(C1CN2C=CN=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-(4,4',5,5',6,6'-Hexahydroxy-[1,1'-biphenyl]-2,2'-diyl)bis(5,7-dihydroxychroman-3,2-diyl) bis(3,4,5-trihydroxybenzoate)](/img/structure/B12930626.png)
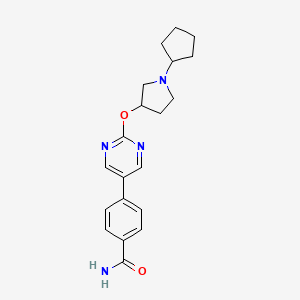
![5-Chloro-8-iodo-7-methylimidazo[1,2-c]pyrimidine](/img/structure/B12930642.png)
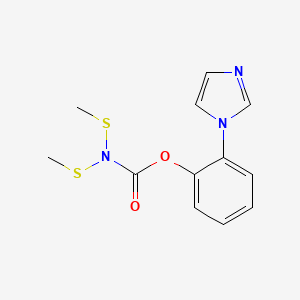
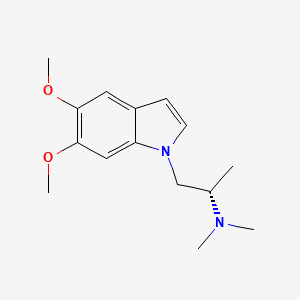
![5-Bromo-2-(bromomethyl)-7-methylbenzo[b]thiophene](/img/structure/B12930678.png)
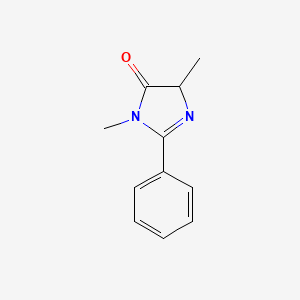

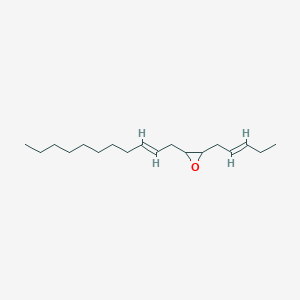
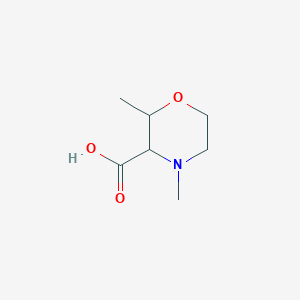
![trimethyl-[7-(3,4,5-tridodecoxyphenyl)-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]stannane](/img/structure/B12930696.png)
![2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfonyl]acridine](/img/structure/B12930701.png)
